6-chloro-N-(2,4-dimethoxyphenyl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE is a complex organic compound characterized by its unique triazine ring structure. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C13H18ClN5O2, and it is often utilized in research due to its reactive nature and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE typically involves multiple steps:
Salifying Reaction: This step involves the formation of dimethyl propylene diimine dihydrochloride using a composite solvent.
Cyanamide Reaction: The intermediate product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and solvent composition to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding triazine oxide, while reduction could produce a triazine amine derivative .
Scientific Research Applications
N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a coupling agent in peptide synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-[(2,4-dimethoxyanilino)-oxomethyl]phenyl]-2-furancarboxamide
- 2-[[6-[(5-chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid
Uniqueness
N-[4-CHLORO-6-(2,4-DIMETHOXYANILINO)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE stands out due to its unique triazine ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H18ClN5O2 |
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Molecular Weight |
323.78 g/mol |
IUPAC Name |
6-chloro-4-N-(2,4-dimethoxyphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H18ClN5O2/c1-8(2)16-13-18-12(15)19-14(20-13)17-10-6-5-9(21-3)7-11(10)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
InChI Key |
SKAAGMFSUKFFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)Cl |
Origin of Product |
United States |
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